N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816367
InChI: InChI=1S/C19H27N3O3S/c1-26(24,25)21-17-10-7-11-18-16(17)12-13-22(18)14-19(23)20-15-8-5-3-2-4-6-9-15/h7,10-13,15,21H,2-6,8-9,14H2,1H3,(H,20,23)
SMILES:
Molecular Formula: C19H27N3O3S
Molecular Weight: 377.5 g/mol

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

CAS No.:

Cat. No.: VC14816367

Molecular Formula: C19H27N3O3S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide -

Specification

Molecular Formula C19H27N3O3S
Molecular Weight 377.5 g/mol
IUPAC Name N-cyclooctyl-2-[4-(methanesulfonamido)indol-1-yl]acetamide
Standard InChI InChI=1S/C19H27N3O3S/c1-26(24,25)21-17-10-7-11-18-16(17)12-13-22(18)14-19(23)20-15-8-5-3-2-4-6-9-15/h7,10-13,15,21H,2-6,8-9,14H2,1H3,(H,20,23)
Standard InChI Key XEGQECFBEVWRFJ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCCC3

Introduction

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound with a molecular formula of C19H27N3O3S and a molecular weight of approximately 377.5 g/mol . This compound features a unique combination of structural elements, including a cyclooctyl group, an indole moiety, and a methylsulfonylamino functional group. These components contribute to its potential pharmacological properties and biological activities.

Synthesis and Chemical Behavior

The synthesis of N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, reflecting the complexity of creating such bioactive molecules. Understanding the chemical behavior of this compound is crucial for developing synthetic pathways and exploring its reactivity in biological systems.

Potential Biological Activities and Applications

Research into N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide focuses on its potential biological activities, particularly in pharmacology. While specific mechanisms of action are not fully elucidated, the compound's unique structure suggests potential applications in drug development.

Potential ApplicationDescription
Pharmacological ResearchInvestigated for its potential therapeutic effects due to its structural features.
Interaction StudiesEssential for understanding how the compound interacts with biological targets.

Comparison with Similar Compounds

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide stands out from other compounds due to its specific combination of structural features. For comparison:

CompoundStructural FeaturesUnique Aspects
5-MethylindoleIndole structureLacks sulfonamide functionality.
4-(Methylsulfonyl)anilineAniline derivativeNo cycloalkane structure.
IndomethacinIndole derivativeNon-sulfonamide anti-inflammatory drug.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator